4-Iodo-3-nitrobenzoic acid
Overview
Description
4-Iodo-3-nitrobenzoic acid is an organic compound with the chemical formula C₇H₄INO₄. It is characterized by the presence of both an iodine atom and a nitro group attached to a benzoic acid core. This compound appears as a yellow crystalline powder and has a melting point of approximately 230°C . It is primarily used as a pharmaceutical intermediate and in various chemical syntheses .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Iodo-3-nitrobenzoic acid can be synthesized from 4-amino-3-nitrobenzoic acid. The process involves the iodination of 4-amino-3-nitrobenzoic acid using iodine and nitric acid . Another method involves the reaction of 4-iodo-3-nitrobenzaldehyde with sulfuric acid and nitric acid .
Industrial Production Methods
In industrial settings, the production of this compound typically involves the use of thionyl chloride in dimethylformamide (DMF) to obtain the acid chloride in situ, followed by reaction with ammonium hydroxide . This method ensures a higher yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Iodo-3-nitrobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other groups through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like zinc and hydrochloric acid.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Major Products
Substitution: Products depend on the nucleophile used, such as methoxy or tert-butyl derivatives.
Reduction: The major product is 4-iodo-3-aminobenzoic acid.
Scientific Research Applications
4-Iodo-3-nitrobenzoic acid is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-iodo-3-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the iodine atom can facilitate electrophilic aromatic substitution reactions. These interactions can modulate enzyme activity and protein function, making the compound valuable in biochemical research .
Comparison with Similar Compounds
Similar Compounds
- 4-Iodo-3-nitrotoluene
- 4-Iodo-3-nitrobenzaldehyde
- 4-Iodo-3-aminobenzoic acid
Uniqueness
4-Iodo-3-nitrobenzoic acid is unique due to its combination of an iodine atom and a nitro group on a benzoic acid core. This combination imparts distinct chemical reactivity and biological activity, making it a versatile compound in various applications .
Properties
IUPAC Name |
4-iodo-3-nitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4INO4/c8-5-2-1-4(7(10)11)3-6(5)9(12)13/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNMTZLCNLAIKQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4INO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70458857 | |
Record name | 4-iodo-3-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70458857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35674-27-2 | |
Record name | 4-iodo-3-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70458857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-iodo-3-nitrobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 4-Iodo-3-nitrobenzoic acid in the synthesis of Iniparib?
A1: this compound serves as a crucial intermediate in the synthesis of Iniparib []. The research paper describes a synthetic route starting from 4-aminobenzoic acid, where it undergoes a series of reactions including acetylation, nitration, hydrolysis, diazotization, and iodination to yield this compound. This compound is then further reacted with thionyl chloride (SOCl2) and subsequently with ammonium hydroxide to obtain the final product, Iniparib. The importance of this compound lies in its specific functional groups that enable these subsequent reactions, ultimately leading to the formation of Iniparib.
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